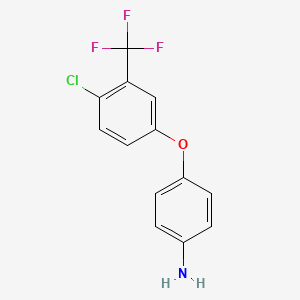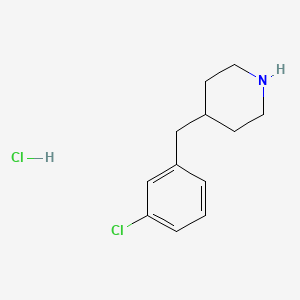
2,3-Bis(4-chlorophenyl)butane-2,3-diamine
Descripción general
Descripción
2,3-Bis(4-chlorophenyl)butane-2,3-diamine, or 2,3-Bis-Diamino-4-chlorobutane, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 288.17 g/mol and a melting point of 204-206°C. 2,3-Bis-Diamino-4-chlorobutane is widely used in organic synthesis, particularly in the preparation of a variety of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Research
Synthesis of Stereoregular Polyamides : A study by Bou, Iribarren, and Muñoz-Guerra (1994) investigated the synthesis of stereoregular polyamides using a diamine, closely related to 2,3-bis(4-chlorophenyl)butane-2,3-diamine, derived from L-tartaric acid. These polyamides exhibited moderate optical activity and a pronounced affinity to water (Bou, Iribarren, & Muñoz-Guerra, 1994).
Aromatic Polyamides Synthesis : Yang and Chen (1993) synthesized novel aromatic polyamides (aramids) using a diamine similar to this compound. These polymers showed solubility in a range of solvents and were used to create transparent, flexible films (Yang & Chen, 1993).
Chiral Compound Synthesis and Catalysis
- Chiral 1,2-Diamine Ligand Synthesis : Cho, Nayab, and Jeong (2019) developed an efficient method to synthesize a chiral 1,2-diamine ligand from this compound, which was used in asymmetric Henry reaction with high enantioselectivity (Cho, Nayab, & Jeong, 2019).
Material Science and Engineering
Fluorinated Poly(Etherimide)s Synthesis : Larhrafi et al. (2000) explored the polymerization of 2,3-bis(perfluoroalkylmethyl) butane-1,4 diamine, a derivative of this compound, leading to the development of new series of fluorinated poly(etherimide)s (Larhrafi et al., 2000).
Novel Fluorinated Polyimides : Yin et al. (2005) synthesized new fluorine-containing polyimides using a diamine similar to this compound. These polymers exhibited excellent thermal stability and outstanding mechanical properties (Yin et al., 2005).
Photophysical Studies
- Photoinduced Electron Transfer Studies : Zhang et al. (1998) conducted a study on photoinduced electron transfer retropinacol reaction using compounds structurally related to this compound. They observed high yields in specific chemical transformations under UV irradiation (Zhang et al., 1998).
Crystallography and Polymorphism
- Polymorphism in Bis-Hydrazone Compounds : Dwivedi and Das (2018) described the polymorphism of compounds including one similar to this compound. They observed different polymorphic forms and conformational changes in crystal structures (Dwivedi & Das, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2,3-bis(4-chlorophenyl)butane-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10H,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRJAHOWKXOLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(C)(C2=CC=C(C=C2)Cl)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)

![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)
![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)
![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)





